molecular formula C11H9NO2S B1313723 2-Phenylthiazole-4-carboxylic acid methyl ester CAS No. 7113-02-2

2-Phenylthiazole-4-carboxylic acid methyl ester

Cat. No. B1313723
CAS RN: 7113-02-2
M. Wt: 219.26 g/mol
InChI Key: VGWOUTBYGICCLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of esters like “2-Phenylthiazole-4-carboxylic acid methyl ester” often involves the reaction of carboxylic acids with alcohols in the presence of a mineral acid catalyst . Another method involves the use of diazomethane, a highly reactive compound that is produced in-situ and immediately reacted with the carboxylic acid to produce the methyl ester .


Molecular Structure Analysis

The molecular structure of “2-Phenylthiazole-4-carboxylic acid methyl ester” consists of a phenyl group (a benzene ring), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a carboxylic acid methyl ester group.


Chemical Reactions Analysis

Esters, including “2-Phenylthiazole-4-carboxylic acid methyl ester”, can undergo a variety of reactions. They can be hydrolyzed by aqueous base or acid to yield a carboxylic acid and an alcohol . This process, known as saponification, is commonly used in the soap-making industry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Phenylthiazole-4-carboxylic acid methyl ester” include a molecular weight of 219.26 g/mol. Esters are intermediate in boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Phenylthiazole-4-carboxylic acid methyl ester is synthesized through specific chemical reactions, as demonstrated in studies exploring the synthesis of related compounds. For instance, the synthesis of derivatives involving similar thiazole structures, such as 2-azido-5-phenyl-4-thiazolecarboxylic acid, involves reactions in acidic media, indicating the potential methods for synthesizing 2-Phenylthiazole-4-carboxylic acid methyl ester as well (Mamedov et al., 1993). Additionally, the synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization showcases the varied chemical routes possible for creating structurally similar compounds (Vijay Kumar et al., 2012).

Polymer Synthesis

  • Compounds like 2-Phenylthiazole-4-carboxylic acid methyl ester play a role in the synthesis of polyesters and other polymers. For instance, research has shown the use of similar carboxylic acid derivatives in creating thermotropic polyesters, suggesting the potential for 2-Phenylthiazole-4-carboxylic acid methyl ester in similar applications (Kricheldorf & Thomsen, 1992).

Medicinal Chemistry and Biological Applications

  • The structural analogs of 2-Phenylthiazole-4-carboxylic acid methyl ester have been studied for various biological activities, including the inhibition of carbonic anhydrase and potential antimicrobial properties. For example, derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids indicate the possible medicinal applications of similar compounds (Prokopenko et al., 2010). Furthermore, studies on compounds like 5-Thiomethylfuran-2-Carboxylic Acid Derivatives highlight the potential antibacterial activity of related chemical structures (Iradyan et al., 2014).

properties

IUPAC Name

methyl 2-phenyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWOUTBYGICCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457973
Record name 2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylthiazole-4-carboxylic acid methyl ester

CAS RN

7113-02-2
Record name 2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of benzothioamide (4.0 g, 29.2 mmol) in THF (80 mL) was treated dropwise with ethyl bromopyruvate (7.6 g, 39 mmol) and heated at reflux for 18 hours. The reaction was then concentrated under vacuum, diluted with ethyl acetate, washed with water (1×), brine (1×) and dried over anhydrous magnesium sulfate. The residue obtained after concentration was purified by silica gel chromatography (4.5×11 cm, 20% AcOEt/toluene), followed by a second purification with 20% AcOEt/hexane. The title material was obtained after concentration as a yellow oil (5.25, 77%). 1H NMR (CDCl3, 400 MHz): 8.14 (s, 1H) 8.00 (m, 2H) 7.46-7.42 (m, 3H) 4.43 (q, J=7.0 Hz, 2H) 1.42 (t, J=7.3 Hz, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Gududuru, E Hurh, JT Dalton… - Journal of medicinal …, 2005 - ACS Publications
… 2-Phenylthiazole-4-carboxylic Acid Methyl Ester (32). This compound was synthesized following a reported procedure. N-Bromosuccinamide (2.48 g, 13.9 mmol) and benzoyl peroxide (…
Number of citations: 153 pubs.acs.org
DD Miller, TENNESSEE UNIV MEMPHIS - 2005 - apps.dtic.mil
The goal of this project is to build upon our discovery of two phospholipid lead compounds, serine amide phosphate SAP and serine diamide phosphate SDAP, that have been shown to …
Number of citations: 4 apps.dtic.mil

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